Maltopentose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a member of the maltooligosaccharides family, which are derived from the partial hydrolysis of starch. Maltopentose is known for its role in various biochemical processes and its applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltopentose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of starch into smaller oligosaccharides, including this compound . The reaction conditions typically include:
Temperature: Optimal temperatures for enzyme activity, usually around 50-60°C.
pH: A pH range of 5.0-6.5 is maintained for optimal enzyme activity.
Enzymes: Amylases such as α-amylase and β-amylase are commonly used.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of bioreactors where starch is subjected to enzymatic hydrolysis. The process is optimized for large-scale production by controlling parameters such as temperature, pH, and enzyme concentration . The resulting oligosaccharides are then purified using techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Maltopentose undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by amylases to produce smaller glucose units.
Glycation: Reaction with proteins such as α-lactalbumin through the Maillard reaction.
Phosphorylation: Addition of phosphate groups to enhance its functional properties.
Common Reagents and Conditions
Enzymes: α-amylase, β-amylase, and amyloglucosidase for hydrolysis.
Heat: For glycation and phosphorylation reactions.
Phosphate donors: Such as pyrophosphate for phosphorylation reactions.
Major Products Formed
Glucose: From complete hydrolysis.
Glycated proteins: From glycation reactions.
Phosphorylated oligosaccharides: From phosphorylation reactions.
Scientific Research Applications
Maltopentose has a wide range of applications in scientific research, including:
Biochemical Enzyme Assays: Used as a substrate for studying enzyme activities, such as α-amylase.
Metabolomics: Investigating metabolic pathways and enzyme functions.
Glycation Studies: Exploring the effects of glycation on protein structure and function.
Pharmaceutical Research: Studying its role in drug delivery and as a potential therapeutic agent.
Food Industry: Used as a functional ingredient to enhance the nutritional value and texture of food products.
Mechanism of Action
Maltopentose exerts its effects primarily through its interaction with enzymes. For example, it serves as a substrate for α-amylase, which catalyzes its hydrolysis into smaller glucose units . The molecular targets include various glycosidic bonds within the this compound structure. The pathways involved in its metabolism include the starch degradation pathway and the maltodextrin pathway .
Comparison with Similar Compounds
Maltopentose is similar to other maltooligosaccharides such as maltotriose, maltotetraose, and maltohexaose. it is unique due to its specific chain length of five glucose units, which imparts distinct functional properties .
Similar Compounds
Maltotriose: Composed of three glucose units.
Maltotetraose: Composed of four glucose units.
Maltohexaose: Composed of six glucose units.
This compound’s unique chain length makes it particularly useful in specific biochemical and industrial applications where other oligosaccharides may not be as effective .
Properties
Molecular Formula |
C30H52O26 |
---|---|
Molecular Weight |
828.7 g/mol |
IUPAC Name |
2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2 |
InChI Key |
FTNIPWXXIGNQQF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.